Integerrimine N-oxide
CAS No.: 85955-28-8
VCID: VC21336096
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Integerrimine N-oxide is a pyrrolizidine alkaloid primarily found in the butanolic residue of plants like Senecio brasiliensis and Senecio nebrodensis . It is synthesized through the oxidation of integerrimine using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to prevent over-oxidation. This compound has garnered significant attention due to its biological activities, particularly its toxicological effects and potential therapeutic applications. Synthesis and ReactionsThe synthesis of integerrimine N-oxide involves the oxidation of integerrimine. This process can be achieved using various oxidizing agents under controlled conditions. The compound can also undergo reduction back to integerrimine using reducing agents like zinc and acetic acid, or nucleophilic substitution reactions at the nitrogen atom.
Biological Activities and ToxicityIntegerrimine N-oxide exhibits significant biological activities, primarily through interactions with cellular macromolecules. It can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects. Research indicates that prenatal exposure to this compound can impair maternal care and lead to developmental issues in offspring, affecting both physical and behavioral development .
Research FindingsStudies on integerrimine N-oxide have focused on its toxicological implications and potential therapeutic applications. Prenatal exposure studies in rats have shown changes in behavior and neurotransmitter levels in adulthood, highlighting the compound's neurobehavioral effects . Despite its toxicity, there is ongoing research into its therapeutic potential, particularly in controlled doses for applications such as cancer treatment. Comparison with Similar CompoundsIntegerrimine N-oxide shares structural similarities with other pyrrolizidine alkaloids like senecionine N-oxide and heliosupine N-oxide. These compounds exhibit similar biological activities but differ in their toxicity profiles and mechanisms of action.
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CAS No. | 85955-28-8 | ||||||||||||||||||||||||||||||||
Product Name | Integerrimine N-oxide | ||||||||||||||||||||||||||||||||
Molecular Formula | C18H25NO6 | ||||||||||||||||||||||||||||||||
Molecular Weight | 351.4 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | ||||||||||||||||||||||||||||||||
Standard InChIKey | PLGBHVNNYDZWGZ-NRTYDQPPSA-N | ||||||||||||||||||||||||||||||||
Isomeric SMILES | C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | ||||||||||||||||||||||||||||||||
SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | ||||||||||||||||||||||||||||||||
Canonical SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | ||||||||||||||||||||||||||||||||
PubChem Compound | 6437374 | ||||||||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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